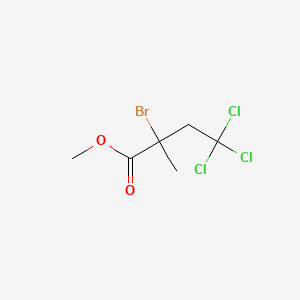
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound that belongs to the class of halogenated esters. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the field of polymer science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the radical telomerization of alkyl methacrylates using bromotrichloromethane as a telogen . The reaction conditions typically include the use of a solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and irradiation conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Photochemical Reactions: The compound undergoes photolysis, leading to the formation of multiple photoproducts.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Photolysis: Involves the use of UV light and solvents such as dichloromethane.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Elimination: Typically carried out using bases like sodium ethoxide or potassium hydroxide.
Major Products Formed
Photolysis: Leads to the formation of various photoproducts, including dimeric telomers.
Substitution: Results in the formation of substituted esters.
Elimination: Produces alkenes and other by-products.
科学研究应用
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Polymer Science: Used in the synthesis of reactive oligomers and telomers.
Chemical Modification: The compound’s functional groups can be modified to produce various derivatives with unique properties.
Photochemical Studies: Utilized in studying the effects of irradiation on halogenated compounds.
作用机制
The mechanism of action of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the homolytic cleavage of the carbon-bromine bond under photochemical conditions . This cleavage generates reactive intermediates that participate in various photoprocesses, such as disproportionation, elimination, hydrogen abstraction, recombination, and addition . These processes lead to the formation of multiple photoproducts with diverse chemical structures.
相似化合物的比较
Similar Compounds
Methyl 4,4,4-trichloro-2-methylbutyrate: Similar in structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Contains a bromine atom but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and photochemical behavior. This combination of halogens allows for a wide range of chemical modifications and applications in scientific research.
属性
CAS 编号 |
85946-62-9 |
|---|---|
分子式 |
C6H8BrCl3O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C6H8BrCl3O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
InChI 键 |
QGAGBPYOTGYLQW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


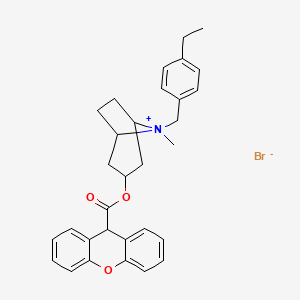
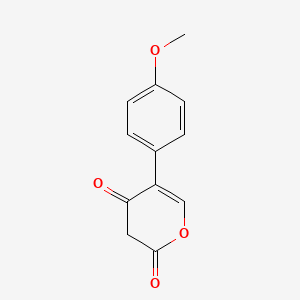
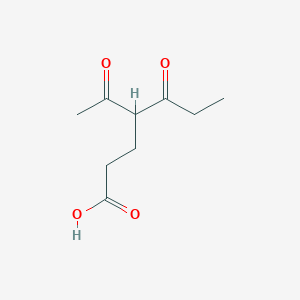
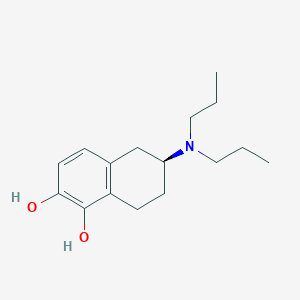
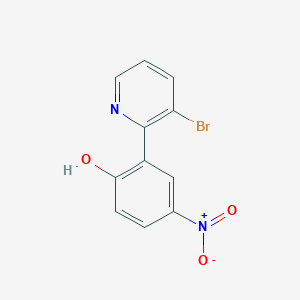
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
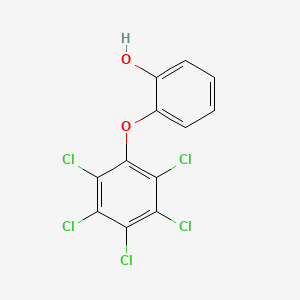
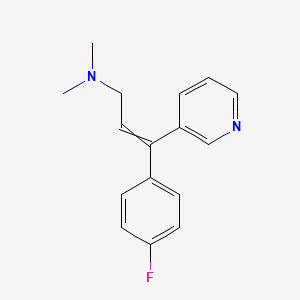
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)
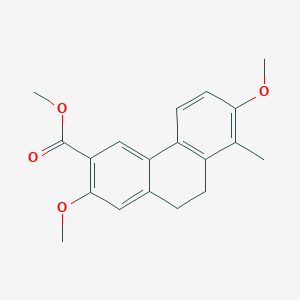
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
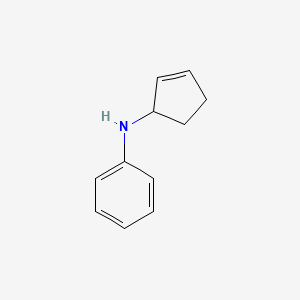
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
